molecular formula C17H13F3N2O3S2 B2758085 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034269-39-9

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2758085
CAS No.: 2034269-39-9
M. Wt: 414.42
InChI Key: TUEBDFHSDBKWAV-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a thiophene ring, a pyridine ring, and a benzenesulfonamide group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyridine intermediates, followed by their coupling through a series of reactions that introduce the benzenesulfonamide group. Common reagents used in these steps include organometallic catalysts, halogenating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions, leading to the formation of sulfoxides and N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions include sulfoxides, N-oxides, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-((2-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-((2-(thiophen-3-yl)pyridin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Uniqueness

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-14-3-5-15(6-4-14)27(23,24)22-10-12-2-1-8-21-16(12)13-7-9-26-11-13/h1-9,11,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEBDFHSDBKWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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